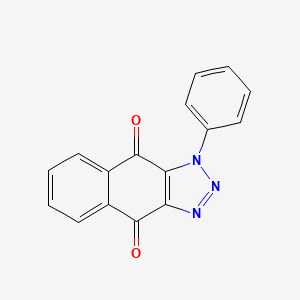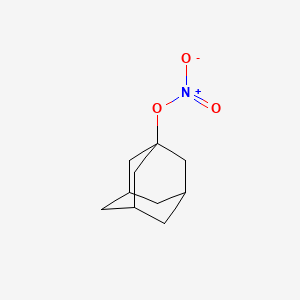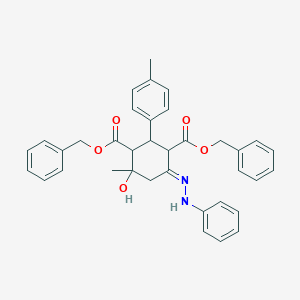![molecular formula C18H30N4O4S B11051592 3-[1'-(1-Pyrrolidinylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione](/img/structure/B11051592.png)
3-[1'-(1-Pyrrolidinylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines pyrrolidine, sulfonyl, and bipiperidine moieties, making it an interesting subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Pyrrolidinylsulfonyl Intermediate: Pyrrolidine reacts with sulfonyl chloride under basic conditions to form the pyrrolidinylsulfonyl intermediate.
Bipiperidine Formation: The bipiperidine moiety is synthesized through a series of reactions involving piperidine derivatives.
Coupling Reaction: The pyrrolidinylsulfonyl intermediate is then coupled with the bipiperidine derivative under specific conditions to form the desired compound.
Cyclization: The final step involves cyclization to form the 2,5-pyrrolidinedione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyrrolidin-1-ylsulfonyl)pyridine: A simpler compound with similar functional groups.
4,4’-Bipiperidine Derivatives: Compounds with similar bipiperidine moieties.
Uniqueness
3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione is unique due to its combination of pyrrolidine, sulfonyl, and bipiperidine moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H30N4O4S |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3-[4-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H30N4O4S/c23-17-13-16(18(24)19-17)20-9-3-14(4-10-20)15-5-11-22(12-6-15)27(25,26)21-7-1-2-8-21/h14-16H,1-13H2,(H,19,23,24) |
Clave InChI |
WRAJXKZKHQXLOD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)C3CCN(CC3)C4CC(=O)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-methoxyphenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051512.png)
![4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11051514.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11051516.png)




![3-(Adamantan-1-YL)-N-[2-(furan-2-YL)ethyl]-4-methoxybenzamide](/img/structure/B11051558.png)
![3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051569.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11051573.png)
![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-chlorophenyl)methyl]-](/img/structure/B11051579.png)
![n1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B11051584.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11051587.png)
![6-(3-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051598.png)